3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride
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Overview
Description
It is structurally related to the selective serotonin reuptake inhibitor citalopram and melitracen . This compound has been studied for its potential therapeutic effects, particularly in the treatment of depression and other mood disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Talopram hydrochloride involves several steps, starting from basic organic compounds. The key steps include:
Formation of the core structure: The initial step involves the formation of the core structure through a series of organic reactions, including alkylation and cyclization.
Introduction of functional groups: Functional groups are introduced to the core structure through reactions such as halogenation and nitration.
Final conversion to hydrochloride salt: The final step involves converting the compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Talopram hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and introduce functional groups.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity.
Conversion to hydrochloride salt: The final product is converted to its hydrochloride salt form and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Talopram hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Talopram hydrochloride to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Talopram hydrochloride .
Scientific Research Applications
Talopram hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving selective norepinephrine reuptake inhibitors.
Biology: The compound is studied for its effects on norepinephrine reuptake in biological systems.
Medicine: Talopram hydrochloride is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Mechanism of Action
Talopram hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood. The compound targets norepinephrine transporters and modulates downstream signaling pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor structurally related to Talopram hydrochloride.
Melitracen: Another compound structurally related to Talopram hydrochloride, used in the treatment of mood disorders.
Talsupram: A compound similar to Talopram hydrochloride, also a selective norepinephrine reuptake inhibitor.
Uniqueness
Talopram hydrochloride is unique due to its selective inhibition of norepinephrine reuptake, which distinguishes it from other compounds that primarily target serotonin reuptake. This selectivity makes it a valuable compound for studying the specific effects of norepinephrine reuptake inhibition on mood and behavior .
Properties
Molecular Formula |
C20H26ClNO |
---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H/t20-;/m1./s1 |
InChI Key |
JZXJIRQPHHWYGC-VEIFNGETSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[C@@](O1)(CCCNC)C3=CC=CC=C3)C.Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
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